5-Fluoro-2-methylbenzonitrile

Description

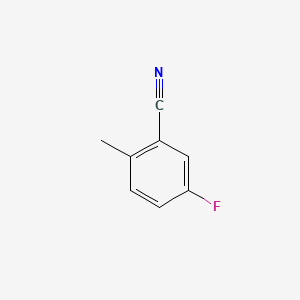

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRODYNXELBTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335034 | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-79-7 | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-methylbenzonitrile CAS number lookup

CAS Number: 77532-79-7

This technical guide provides an in-depth overview of 5-Fluoro-2-methylbenzonitrile, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an aryl fluorinated building block that is crucial in the synthesis of various pharmaceutical compounds, including central nervous system (CNS) drugs and potent kinase inhibitors.[1] Its chemical structure, featuring a fluorine atom and a methyl group on the benzonitrile core, imparts desirable properties for drug design, such as enhanced metabolic stability and binding affinity.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 77532-79-7 | [2][3] |

| Molecular Formula | C₈H₆FN | [2][3] |

| Molecular Weight | 135.14 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 43-45 °C | - |

| Boiling Point | ~230 °C (estimated) | - |

| Purity | >98% | [1] |

| Solubility | Soluble in methanol | - |

| Flash Point | 175 °F | - |

| Density | 1.12 g/cm³ (estimated) | - |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 4-Fluoro-2-methylaniline. This multi-step process involves the diazotization of the aniline derivative followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of an aryl nitrile from the corresponding aniline. This can be adapted for the synthesis of this compound from 4-Fluoro-2-methylaniline.

Step 1: Diazotization of 4-Fluoro-2-methylaniline

-

Prepare a solution of 4-Fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., a mixture of sodium cyanide and water).

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

The following diagram illustrates the workflow for the synthesis of this compound via the Sandmeyer reaction.

Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.[4] One notable application is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[5]

BMS-986142: A Reversible BTK Inhibitor

While the direct use of this compound in the synthesis of the specific drug BMS-986142 is not explicitly detailed in the available literature, the structural motifs present in BMS-986142 are consistent with intermediates that could be derived from this starting material. BMS-986142 is a potent and reversible inhibitor of BTK that has been investigated for the treatment of rheumatoid arthritis.[6]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules and ultimately influencing gene expression related to B-cell proliferation, differentiation, and survival.[7] BTK inhibitors, such as BMS-986142, block the activity of BTK, thereby interrupting this signaling cascade.

The following diagram provides a simplified representation of the BTK signaling pathway and the point of inhibition by BTK inhibitors.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Overview of 5-Fluoro-2-methylbenzonitrile: Molecular Formula and Weight

Introduction

5-Fluoro-2-methylbenzonitrile is an aryl-fluorinated building block used in chemical synthesis. This document provides a concise technical summary of its fundamental chemical properties, specifically its molecular formula and weight, presented for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential identifiers and quantitative molecular data for this compound are summarized below. These values are derived from standard chemical databases and IUPAC atomic weights.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₆FN | [1][2][3] |

| Molecular Weight | 135.14 g/mol | [3][4][5] |

| 135.1383 g/mol | [2] | |

| CAS Number | 77532-79-7 | [1][2] |

| IUPAC Name | This compound | [1][2] |

Elemental Composition

The molecular formula C₈H₆FN indicates the precise number of atoms of each element constituting a single molecule of the compound. The relationship between the constituent elements is visualized in the diagram below.

Caption: Elemental composition of this compound.

This document provides foundational data and does not include experimental protocols for the determination of these properties.

References

Technical Guide: Physical Properties of 2-Cyano-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-fluorotoluene, also known as 5-fluoro-2-methylbenzonitrile, is a substituted aromatic nitrile. Its chemical structure, featuring a cyano (-C≡N) group and a fluorine atom on the toluene backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, reaction optimization, and formulation. This technical guide provides a summary of the known physical properties of 2-cyano-4-fluorotoluene, outlines experimental protocols for their determination, and presents a typical synthesis pathway.

Core Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Appearance | Off-white to light yellow crystals | [1] |

| Melting Point | 41-47 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

For properties where specific data is unavailable, the following established experimental protocols for organic compounds can be utilized.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a crystalline solid like 2-cyano-4-fluorotoluene, this would be determined after melting. A common method for determining the boiling point of a small sample of an organic compound is the capillary method.

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

-

As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

The temperature is carefully monitored until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a solid, the density can be determined by measuring the volume it displaces.

Methodology:

-

A known mass of 2-cyano-4-fluorotoluene crystals is accurately weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the compound is confirmed to be insoluble). The initial volume of the liquid is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no liquid splashes out.

-

The final volume of the liquid in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Qualitative Determination:

-

In a series of small test tubes, a small, measured amount of 2-cyano-4-fluorotoluene (e.g., 10 mg) is placed.

-

To each test tube, a small, measured volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, toluene, etc.) is added.

-

The tubes are agitated (e.g., by vortexing) for a set period.

-

The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble in each solvent.

Based on its structure (an aromatic ring with a polar cyano group and a nonpolar methyl group), 2-cyano-4-fluorotoluene is expected to have low solubility in water and higher solubility in common organic solvents like acetone, ethanol, and toluene.

Synthesis Pathway

2-Cyano-4-fluorotoluene can be synthesized from 4-fluorotoluene. The following diagram illustrates a typical reaction sequence.

Caption: Synthesis of 2-cyano-4-fluorotoluene from 4-fluorotoluene.

This pathway involves the bromination of 4-fluorotoluene to form 2-bromo-4-fluorotoluene, followed by a cyanation reaction using copper(I) cyanide in a solvent such as dimethylformamide (DMF).

Conclusion

This technical guide provides a concise overview of the known physical properties of 2-cyano-4-fluorotoluene. While key data points such as molecular weight and melting point are established, further experimental determination of its boiling point, density, and specific solubility in various solvents is necessary for a complete physical profile. The provided experimental protocols offer standardized methods for obtaining this critical data, which is indispensable for the safe and effective application of this compound in research and drug development.

References

An In-depth Technical Guide to 5-Fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 5-Fluoro-2-methylbenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound, with the CAS number 77532-79-7, is an aromatic nitrile.[1] Its structure consists of a benzene ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a nitrile group at position 1. This substitution pattern imparts specific chemical reactivity and physical properties that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 43-45 °C | |

| CAS Number | 77532-79-7 | [1] |

| Synonyms | 2-Cyano-4-fluorotoluene |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 5-fluoro-2-methylaniline. This multi-step synthesis involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-methylaniline from 4-Fluoro-2-nitrotoluene

A plausible method for the synthesis of the precursor, 5-fluoro-2-methylaniline, involves the reduction of 4-fluoro-2-nitrotoluene.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitrotoluene in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter it to remove the iron catalyst. Neutralize the filtrate with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 5-fluoro-2-methylaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Dissolve the synthesized 5-fluoro-2-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

Table 2: Key FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2222 | C≡N stretch | Strong |

| 1614, 1581, 1492 | C=C aromatic ring stretch | Medium-Strong |

| 1247 | C-F stretch | Strong |

| 876, 819 | C-H out-of-plane bending | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data based on typical chemical shifts and coupling constants. Experimental values may vary slightly.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | dd | 1H | Ar-H |

| ~7.20 | m | 1H | Ar-H |

| ~7.10 | dd | 1H | Ar-H |

| ~2.50 | s | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d) | C-F |

| ~135 (d) | Ar-C |

| ~133 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~118 | C≡N |

| ~115 (d) | Ar-C |

| ~110 (d) | Ar-C |

| ~20 | -CH₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 135 | [M]⁺ (Molecular ion) |

| 134 | [M-H]⁺ |

| 116 | [M-F]⁺ (unlikely) or [M-H-F]⁺ |

| 108 | [M-HCN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins.

The presence of the nitrile group provides a versatile handle for further chemical transformations, allowing for the construction of a wide array of heterocyclic compounds and other functionalized molecules.

References

A Technical Guide to 5-Fluoro-2-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Introduction: 5-Fluoro-2-methylbenzonitrile is an aryl fluorinated building block integral to the synthesis of advanced pharmaceutical agents and functional materials. Its chemical structure, featuring a strategically placed fluorine atom and nitrile group on a toluene framework, imparts desirable properties for drug development. The presence of fluorine is known to enhance metabolic stability, bioavailability, and receptor binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety data, a detailed synthetic protocol, and its significant application in the development of targeted therapies.

Physicochemical and Safety Data

The key properties and safety information for this compound (CAS No: 77532-79-7) are summarized below. This data is essential for safe handling, storage, and application in a research and development setting.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Cyano-4-fluorotoluene, 5-Fluoro-o-tolunitrile | [3][4] |

| CAS Number | 77532-79-7 | [2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [3][6] |

| Melting Point | 43-45 °C | [6] |

| Boiling Point | ~230 °C (estimate) | [6] |

| Density | ~1.12 g/cm³ (estimate) | [6] |

| Solubility | Soluble in Methanol | [3][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3] |

| Pictograms | GHS06 (Toxic) | [3] |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage. | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [3] |

Synthesis Protocol

This compound can be synthesized from its corresponding aldoxime precursor. The following protocol is a representative method for this conversion.

Experimental Protocol: Dehydration of 5-Fluoro-2-methylbenzaldehyde Oxime

Objective: To synthesize this compound via the dehydration of 5-Fluoro-2-methylbenzaldehyde oxime.

Reagents and Materials:

-

5-Fluoro-2-methylbenzaldehyde oxime

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas supply

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-Fluoro-2-methylbenzaldehyde oxime (1 mmol) and imidazole (3 mmol) in anhydrous dichloromethane (10-15 mL) within an oven-dried round-bottom flask.[6]

-

Stir the resulting mixture at room temperature for 20 minutes.[6]

-

While maintaining the nitrogen atmosphere and stirring, slowly add trifluoromethanesulfonic anhydride (0.4-1.0 mmol) dropwise to the reaction mixture via syringe.[6]

-

Continue to stir the reaction mixture at room temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture can be worked up using standard aqueous quench and extraction procedures, followed by purification (e.g., column chromatography) to isolate the this compound product.

Below is a diagram illustrating the experimental workflow for the synthesis.

Caption: Synthesis Workflow for this compound.

Application in Drug Development: Synthesis of Trelagliptin

A prominent application of this compound is its use as a key intermediate in the synthesis of Trelagliptin.[1] Trelagliptin (trade name Zafatek) is a long-acting, once-weekly oral medication for the management of type 2 diabetes mellitus.[7][8]

Mechanism of Action: DPP-4 Inhibition

Trelagliptin functions as a highly potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[7][9][10] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[7][9] These incretins are released by the gut in response to food intake and play a vital role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[9]

-

Suppressing glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[9]

By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity.[7][9] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, resulting in improved glycemic control in patients with type 2 diabetes.[7] The kinetic analysis of Trelagliptin reveals a reversible, competitive, and slow-binding inhibition of the DPP-4 enzyme.[11]

The signaling pathway is illustrated in the diagram below.

Caption: Trelagliptin, synthesized from this compound, inhibits the DPP-4 enzyme.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 77532-79-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 77532-79-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 77532-79-7 [chemicalbook.com]

- 7. What is Trelagliptin Succinate used for? [synapse.patsnap.com]

- 8. Trelagliptin - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 5-Fluoro-2-methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Fluoro-2-methylbenzonitrile (CAS No. 77532-79-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document summarizes available theoretical data, outlines detailed experimental protocols for the determination of thermodynamic properties, and presents a logical workflow for these investigations.

Core Thermodynamic Properties

Precise thermodynamic data for this compound is crucial for process optimization, safety assessments, and understanding its behavior in various chemical systems. Due to a scarcity of direct experimental measurements, this guide presents theoretically calculated thermodynamic parameters obtained through Density Functional Theory (DFT) computations.[1][2] These values provide a strong foundation for understanding the energetic landscape of this molecule.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Units |

| Enthalpy | H | -49.733 | Hartree/Particle |

| Entropy | S | 100.957 | cal/mol·K |

| Heat Capacity | C | 37.134 | cal/mol·K |

| Gibbs Free Energy | G | -49.779 | Hartree/Particle |

Note: These values were calculated using the B3LYP functional with the 6-311++G(d,p) basis set.[1]

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined with high precision using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1 gram) of this compound is prepared using a pellet press.[3][4]

-

Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[3] One milliliter of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[4]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a brief electrical charge through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.[3]

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire ignition and any side reactions (e.g., nitric acid formation).[3]

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[5][6][7]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a linear heating ramp through the expected melting point, and a final isothermal period. A constant flow of an inert purge gas, such as nitrogen, is maintained throughout the experiment.

-

Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine key thermal events. The heat capacity is calculated from the heat flow in the regions without thermal transitions. The melting point is identified as the onset or peak of the endothermic melting peak, and the enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.[8]

Vapor Pressure Determination

The vapor pressure of a substance is a critical property for understanding its volatility and phase behavior. Two common methods for low-volatility organic solids are the Knudsen effusion method and the static method.

This gravimetric technique is suitable for measuring low vapor pressures.

Methodology:

-

Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area. The cell is weighed accurately.[9][10][11]

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.[9][12]

-

Measurement: The mass loss of the sample over a specific period is measured as the vapor effuses through the orifice into the vacuum. This can be done by weighing the cell before and after the experiment or by using a highly sensitive microbalance in situ.[10][11]

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.[12]

This direct method measures the equilibrium vapor pressure at a given temperature.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a temperature-controlled sample chamber connected to a pressure-measuring device (e.g., a capacitance diaphragm manometer). The sample must be thoroughly degassed to remove any volatile impurities.[13][14][15]

-

Equilibration: The sample chamber is heated to a precise and stable temperature, and the system is allowed to reach thermodynamic equilibrium between the condensed and vapor phases.[14]

-

Pressure Measurement: The pressure of the vapor in the chamber is directly measured.

-

Temperature Dependence: The procedure is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Experimental and Computational Workflow

The determination of a comprehensive set of thermodynamic properties for a compound like this compound involves a combination of computational and experimental techniques. The following diagram illustrates a logical workflow for such a study.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound based on available computational data. While experimental validation is essential for establishing definitive thermodynamic values, the detailed protocols and workflow presented herein offer a clear and robust framework for researchers, scientists, and drug development professionals to undertake such investigations. The data and methodologies outlined are critical for the informed application of this compound in various scientific and industrial contexts.

References

- 1. Geometrical Structure, Vibrational Spectra, NLO, NBO, Electronic Transitions and Thermo Dynamical Analysis of this compound by DFT Computational Method (2017) | Arockiasamy Ajaypraveenkumar | 2 Citations [scispace.com]

- 2. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. web.williams.edu [web.williams.edu]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. s4science.at [s4science.at]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scranton.edu [scranton.edu]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. iesmat.com [iesmat.com]

- 12. azom.com [azom.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. consilab.de [consilab.de]

- 15. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Solubility of 5-Fluoro-2-methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-methylbenzonitrile, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive solubility profile based on physicochemical properties and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN | [1][2] |

| Molecular Weight | 135.14 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 43-45 °C | [3] |

| CAS Number | 77532-79-7 | [1] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been predicted. The molecule possesses both polar (nitrile and fluoro groups) and non-polar (benzene ring and methyl group) moieties, suggesting a degree of solubility in a variety of solvents. One source confirms its solubility in methanol.[4] For the parent compound, benzonitrile, high solubility is reported in acetone, benzene, diethyl ether, and ethanol.[5] This suggests that this compound is likely to exhibit good solubility in polar aprotic and some polar protic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polarity of methanol can interact with the polar nitrile and fluoro groups. This is supported by available data.[4] |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity is expected to facilitate dissolution. | |

| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group of acetone is expected to interact favorably with the polar functionalities of the solute. |

| Acetonitrile | Very Soluble | The similar nitrile functionality and high polarity of acetonitrile suggest strong miscibility. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Soluble | The moderate polarity of DCM is well-suited for molecules with a mix of polar and non-polar characteristics. | |

| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the non-polar parts. | |

| Non-Polar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute. |

| Hexane | Sparingly Soluble | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions but may not effectively solvate the polar nitrile and fluoro groups. |

Experimental Determination of Solubility

To obtain precise quantitative data, an experimental approach is necessary. The following sections detail a standard methodology for determining the solubility of this compound.

Logical Framework for Solubility Assessment

The following diagram illustrates the key factors influencing the solubility of a chemical compound.

Caption: Key factors influencing the solubility of a compound.

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Detailed Protocol for Quantitative Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20 mg) to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). This ensures that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Quantitatively dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

A validated analytical method is crucial for accurate quantification. While a specific method for this compound is not publicly available, a reversed-phase HPLC (RP-HPLC) method, similar to that for related compounds, is recommended.[6]

-

Proposed HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (Isocratic or Gradient, e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: ~254 nm (based on the UV absorbance of the aromatic ring)

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations to establish a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key derivatives from 5-Fluoro-2-methylbenzonitrile, a versatile building block in medicinal chemistry. The unique substitution pattern of this starting material, featuring a fluorine atom, a methyl group, and a nitrile moiety, allows for the generation of a diverse range of compounds with potential applications in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) drugs and kinase inhibitors.[1] The protocols outlined below are intended to serve as a practical guide for laboratory synthesis and can be adapted and optimized for specific research and development needs.

Hydrolysis to 5-Fluoro-2-methylbenzoic Acid

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis, providing a key intermediate for the preparation of amides, esters, and other carboxylic acid derivatives. The hydrolysis of this compound can be effectively achieved under strongly basic conditions.

Reaction Scheme:

Experimental Protocol:

A solution of this compound in a suitable solvent is treated with a strong base, such as sodium hydroxide or potassium hydroxide, and heated to reflux. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled and acidified to precipitate the carboxylic acid product, which is then isolated by filtration and can be further purified by recrystallization.

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagent | Sodium Hydroxide (or Potassium Hydroxide) |

| Solvent | Water, Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | Monitored until completion |

| Work-up | Acidification (e.g., with HCl) |

| Purification | Recrystallization |

Note: While a specific yield for the hydrolysis of this compound was not found in the searched literature, the hydrolysis of the related 4-fluoro-2-methylbenzonitrile under strongly basic conditions is reported to be high-yielding.[2]

Reduction to 5-Fluoro-2-methylbenzylamine

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of various biologically active molecules. This transformation introduces a basic nitrogen center, which can be a key pharmacophoric element. Catalytic hydrogenation is a common and effective method for this conversion.

Reaction Scheme:

Experimental Protocol:

This compound is dissolved in a suitable solvent, and a hydrogenation catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature. The reaction is monitored for the uptake of hydrogen and by analytical methods. After completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude amine, which can be purified by distillation or chromatography.

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

| Hydrogen Pressure | 1-50 atm (typical) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | Monitored until completion |

| Work-up | Filtration of catalyst, solvent evaporation |

| Purification | Distillation or Column Chromatography |

Note: Specific quantitative data for the reduction of this compound was not available in the search results. The conditions provided are based on general procedures for the catalytic reduction of aryl nitriles.

Synthesis of 5-(5-Fluoro-2-methylphenyl)tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. The [2+3] cycloaddition of a nitrile with an azide is the most common method for the synthesis of 5-substituted tetrazoles.

Reaction Scheme:

Experimental Protocol:

This compound is reacted with an azide source, such as sodium azide, in the presence of a Lewis acid or an ammonium salt in a high-boiling polar aprotic solvent. The reaction mixture is heated for a sufficient time to ensure complete conversion. After cooling, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagent | Sodium Azide |

| Additive | Zinc Bromide, Ammonium Chloride |

| Solvent | N,N-Dimethylformamide (DMF), Water |

| Temperature | 100-150 °C |

| Reaction Time | 12-24 hours |

| Work-up | Acidification, Extraction |

| Purification | Recrystallization |

Note: While a specific protocol for this compound was not found, the synthesis of various 5-aryltetrazoles from the corresponding benzonitriles using similar conditions is well-documented. The yield for such reactions typically ranges from good to excellent.

Suzuki-Miyaura Cross-Coupling Reactions

While this compound itself is not typically used directly in Suzuki-Miyaura coupling, its derivatives, such as the corresponding boronic acid, can be valuable coupling partners. The following outlines a general workflow for such a reaction, assuming the prior synthesis of 5-fluoro-2-methylphenylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

General Protocol Outline:

An aryl halide or triflate is coupled with 5-fluoro-2-methylphenylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system. The reaction is typically heated under an inert atmosphere. After completion, the reaction mixture is worked up by extraction, and the product is purified by chromatography or recrystallization.

| Component | Example |

| Aryl Coupling Partner | Aryl bromide, iodide, or triflate |

| Boronic Acid | 5-Fluoro-2-methylphenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand (if needed) | Triphenylphosphine, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 80-120 °C |

Note: The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and the careful optimization of the catalyst, ligand, base, and solvent system.[3][4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. nbinno.com [nbinno.com]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 5-Fluoro-2-methylbenzonitrile in the Synthesis of a Kinase Inhibitor Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzonitrile is a versatile fluorinated aromatic building block with significant applications in pharmaceutical synthesis. The presence of the fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making it a valuable synthon in medicinal chemistry.[1] These application notes provide a detailed overview of the use of this compound in the synthesis of a key intermediate for a potential kinase inhibitor, specifically a substituted aminopyridine derivative. Kinase inhibitors are a critical class of targeted therapeutics for various diseases, including cancer and inflammatory disorders.

The protocols outlined below describe a plausible multi-step synthesis to a key aminopyridine intermediate, which can be further elaborated to generate a final active pharmaceutical ingredient (API). The methodologies are designed to be scalable and reproducible for research and development purposes.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value | Reference |

| CAS Number | 77532-79-7 | [2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 41-45 °C | [3] |

| Purity | >98.0% (GC) | [3] |

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process starting from this compound to yield the target aminopyridine intermediate. The workflow is designed to be efficient and utilize common laboratory reagents and techniques.

Caption: Synthetic workflow from this compound to a kinase inhibitor core.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile (Intermediate 1)

This initial step involves the radical bromination of the methyl group of this compound.

Reaction Scheme:

This compound + N-Bromosuccinimide (NBS) --(AIBN, CCl₄)--> 2-(Bromomethyl)-5-fluorobenzonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| This compound | 135.14 | 10.0 g | 0.074 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 14.5 g | 0.081 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.61 g | 0.0037 | 0.05 |

| Carbon tetrachloride (CCl₄) | - | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.074 mol), N-Bromosuccinimide (14.5 g, 0.081 mol), and carbon tetrachloride (150 mL).

-

Add Azobisisobutyronitrile (AIBN) (0.61 g, 0.0037 mol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford 2-(Bromomethyl)-5-fluorobenzonitrile as a white solid.

Expected Yield and Purity:

| Parameter | Value |

| Yield | 75-85% |

| Purity (HPLC) | >98% |

Step 2: Synthesis of 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine (Intermediate 2)

This step involves the construction of the aminopyridine ring through a condensation reaction.

Reaction Scheme:

2-(Bromomethyl)-5-fluorobenzonitrile + Malononitrile --(NaH, THF)--> 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| 2-(Bromomethyl)-5-fluorobenzonitrile | 214.04 | 10.0 g | 0.047 | 1.0 |

| Malononitrile | 66.06 | 3.4 g | 0.052 | 1.1 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 2.1 g | 0.052 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

Procedure:

-

To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (2.1 g, 0.052 mol) and anhydrous THF (50 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of malononitrile (3.4 g, 0.052 mol) in anhydrous THF (20 mL) to the suspension. Stir for 30 minutes at 0°C.

-

Add a solution of 2-(Bromomethyl)-5-fluorobenzonitrile (10.0 g, 0.047 mol) in anhydrous THF (30 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine as a solid.

Expected Yield and Purity:

| Parameter | Value |

| Yield | 60-70% |

| Purity (HPLC) | >97% |

Application in Kinase Inhibitor Synthesis

The synthesized intermediate, 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine, is a valuable precursor for the synthesis of various kinase inhibitors. The 2-amino group can be further functionalized, for example, through acylation or coupling with other heterocyclic systems, which are common structural motifs in kinase inhibitors targeting pathways like PI3K/Akt/mTOR.

References

5-Fluoro-2-methylbenzonitrile: A Key Building Block for Advanced Agrochemicals

Introduction

5-Fluoro-2-methylbenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of modern agrochemicals.[1][2] Its unique structural features, including the presence of a fluorine atom and a nitrile group, make it an ideal starting material for the construction of complex molecules with enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent agrochemicals, particularly focusing on the class of pyrazole-carboxamide fungicides. These fungicides are known for their effectiveness as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in controlling a broad spectrum of fungal pathogens.[3]

Application in Agrochemical Synthesis: The Case of Bixafen

A prime example of the application of this compound derivatives is in the synthesis of the fungicide Bixafen. Bixafen is a pyrazole-carboxamide fungicide that exhibits broad-spectrum activity against major fungal diseases in crops such as cereals, corn, and soybeans.[1][4] The synthesis of Bixafen involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative, which can be prepared from this compound.

The overall synthetic strategy involves the transformation of this compound into a key aniline intermediate, which is then coupled with a pyrazole acid chloride to form the final Bixafen molecule.

Synthetic Workflow for Bixafen Synthesis

Caption: Synthetic workflow for Bixafen.

Experimental Protocols

The following protocols provide a general methodology for the key transformations involved in the synthesis of Bixafen-type fungicides starting from this compound.

Protocol 1: Synthesis of 5-Fluoro-2-methylaniline from this compound

This step involves the reduction of the nitrile group in this compound to an amine. A common method for this transformation is catalytic hydrogenation.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | H₂, Palladium on Carbon (Pd/C) catalyst, Ethanol (solvent) |

| Reaction Temperature | Room Temperature to 50°C |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-95% |

| Purity | >98% (by GC-MS) |

Methodology:

-

In a high-pressure reactor, dissolve this compound (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at the desired temperature for the specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-Fluoro-2-methylaniline.

-

Purify the product by distillation or column chromatography if necessary.

Protocol 2: Synthesis of N-(5-fluoro-2-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (A Bixafen Analog)

This protocol describes the amide coupling reaction between 5-Fluoro-2-methylaniline and a pyrazole acid chloride to form the final fungicide.

| Parameter | Value |

| Starting Materials | 5-Fluoro-2-methylaniline, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |

| Reagents | Triethylamine or Pyridine (base), Dichloromethane or Toluene (solvent) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 85-95% |

| Purity | >99% (by HPLC) |

Methodology:

-

Dissolve 5-Fluoro-2-methylaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time.

-

Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure pyrazole-carboxamide fungicide.

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole-carboxamide fungicides, including Bixafen, act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) in fungi.[3][4] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.

Signaling Pathway of SDHI Fungicides

Caption: Mechanism of action of SDHI fungicides.

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility is clearly demonstrated in the preparation of potent pyrazole-carboxamide fungicides like Bixafen. The synthetic protocols outlined provide a foundation for researchers and drug development professionals to explore the synthesis of novel and effective crop protection agents. The understanding of the mode of action of these compounds as Succinate Dehydrogenase Inhibitors further aids in the rational design of next-generation fungicides to address the ongoing challenges in global agriculture.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-Cyano-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-fluorotoluene, also known as 5-fluoro-2-methylbenzonitrile, is a versatile aromatic building block crucial in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a cyano group, a fluorine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification. The presence of the electron-withdrawing cyano group activates the aromatic ring, making the fluorine atom a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] The strategic incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[1][4][5]

These application notes provide a detailed overview of the key reaction mechanisms involving 2-cyano-4-fluorotoluene, focusing on Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction pathway for 2-cyano-4-fluorotoluene is the Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effect of the cyano group (ortho to the methyl group and meta to the fluorine) and the fluorine atom itself sufficiently activates the aromatic ring for nucleophilic attack, primarily at the carbon atom bearing the fluorine. Fluorine is an excellent leaving group in activated aromatic systems, often leading to faster reaction rates compared to its chloro-analogues.[2]

General Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[6]

Caption: General mechanism of the SNAr reaction on 2-cyano-4-fluorotoluene.

Quantitative Data for SNAr Reactions

The versatility of the SNAr reaction allows for the introduction of a wide range of functional groups by using various nucleophiles. The table below summarizes typical reaction conditions and yields for the substitution of the fluorine atom.

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMSO | 80 | 12 | 95 |

| Morpholine | K₂CO₃ | DMF | 90 | 10 | 92 |

| Phenol | K₂CO₃ | DMF | 120 | 24 | 85 |

| 4-Methoxythiophenol | NaH | THF | 60 | 8 | 88 |

| Sodium Methoxide | N/A | Methanol | Reflux | 6 | 90 |

Note: Data presented is representative and compiled from typical SNAr conditions. Actual results may vary based on specific substrate and reagent purity.

Detailed Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 4-(4-cyano-2-methylphenyl)morpholine.

Materials:

-

2-Cyano-4-fluorotoluene

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware.

Procedure:

-

To a 100 mL round-bottom flask, add 2-cyano-4-fluorotoluene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).

-

Add morpholine (1.2 eq) to the mixture under stirring.

-

Attach a condenser and heat the reaction mixture to 90 °C using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water and stir for 15 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, its activation is a significant area of modern organic synthesis.[7] Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form C-C bonds, creating complex biaryl structures that are common motifs in pharmaceuticals.[8][9] These reactions typically require specialized ligands and conditions to facilitate the challenging oxidative addition of the C-F bond to the palladium catalyst.

General Mechanism (Suzuki-Miyaura Coupling): The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Fluorine bond of 2-cyano-4-fluorotoluene to form a Pd(II) complex.

-

Transmetalation: A boronic acid (or its boronate ester) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative conditions for the Suzuki-Miyaura coupling of aryl fluorides.

| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 75 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 82 |

| 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | t-AmylOH | 110 | 78 |

Note: C-F bond activation is challenging. The data represents conditions typically used for less reactive aryl halides and may require optimization for 2-cyano-4-fluorotoluene.

Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation.

Materials:

-

2-Cyano-4-fluorotoluene

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Degassed water

-

Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon) setup.

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine 2-cyano-4-fluorotoluene (1.0 eq), phenylboronic acid (1.5 eq), cesium carbonate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene and a small amount of degassed water (e.g., 10:1 toluene:water ratio).

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Wash the combined filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of compounds derived from 2-cyano-4-fluorotoluene.

Caption: A standard workflow for organic synthesis experiments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. nobelprize.org [nobelprize.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Hydrolysis of 5-Fluoro-2-methylbenzonitrile to 5-fluoro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. 5-Fluoro-2-methylbenzoic acid is a valuable building block in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the conversion of 5-fluoro-2-methylbenzonitrile to 5-fluoro-2-methylbenzoic acid via both acid- and base-catalyzed hydrolysis.

The protocols outlined below are based on established methodologies for the hydrolysis of structurally similar fluorinated benzonitriles. While specific quantitative data for the hydrolysis of this compound is not widely published, the provided data for analogous reactions serves as a strong starting point for reaction optimization.

Chemical Transformation

The overall reaction involves the conversion of the nitrile functional group (-CN) of this compound to a carboxylic acid functional group (-COOH) through the addition of water, catalyzed by either an acid or a base.

General Reaction Scheme

Data Presentation: Hydrolysis of Analogous Fluorinated Benzonitriles

The following tables summarize quantitative data for the hydrolysis of structurally related fluorinated benzonitriles, offering valuable insights into expected reaction conditions and outcomes for the hydrolysis of this compound.

Table 1: Acid-Catalyzed Hydrolysis of an Analogous Fluorinated Benzonitrile

| Parameter | Value | Reference |

| Substrate | Pentafluorobenzonitrile | [1] |

| Reagent | 50% Sulfuric Acid (aq) | [1] |

| Temperature | 140 °C | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | 98.2% | [1] |

Table 2: Base-Catalyzed Hydrolysis of an Analogous Fluorinated Benzonitrile

| Parameter | Value | Reference |

| Substrate | 4-Fluoro-2-methylbenzonitrile | [2] |

| Reagent | Strong Base (e.g., NaOH, KOH) | [2] |

| Conditions | Heating | [2] |

| Yield | High | [2] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from the high-yielding hydrolysis of pentafluorobenzonitrile.[1]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of 50% Sulfuric Acid: In a fume hood, slowly and carefully add concentrated sulfuric acid to an equal volume of deionized water in a beaker with cooling in an ice bath. Caution: This is a highly exothermic process. Always add acid to water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Reaction Initiation: Add the prepared 50% sulfuric acid solution to the flask.

-

Reflux: Heat the reaction mixture to 140 °C and maintain a gentle reflux with vigorous stirring for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.

-

Precipitation and Isolation: The product, 5-fluoro-2-methylbenzoic acid, will precipitate out of the solution as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any residual acid.

-

Drying: Dry the purified 5-fluoro-2-methylbenzoic acid in a vacuum oven.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol is based on the general procedure for the hydrolysis of nitriles under strongly basic conditions, which has been reported to give high yields for similar substrates.[2]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the concentration of the base and the temperature, but a typical duration is 4-8 hours. Monitor the reaction by TLC.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-